Chloroform-d

Beschreibung

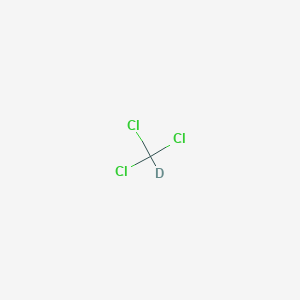

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904766 | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Chloroform-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

865-49-6 | |

| Record name | Chloroform-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroform-d: A Technical Guide for Researchers

An In-depth Technical Guide on Deuterated Chloroform (B151607) (CDCl₃) for Researchers, Scientists, and Drug Development Professionals.

Deuterated chloroform (Chloroform-d), with the chemical formula CDCl₃, is an isotopologue of chloroform where the hydrogen atom has been replaced by a deuterium (B1214612) atom.[1][2] It is a colorless, hygroscopic liquid widely utilized as a non-polar solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its ability to dissolve a broad range of organic compounds and the absence of interfering proton signals from the solvent itself make it an indispensable tool in chemical analysis and drug development.[1][3]

Core Properties and Specifications

Deuterated chloroform is favored in NMR spectroscopy for several key reasons. The use of a deuterated solvent is essential to avoid a large, interfering signal from the solvent's own protons, which would otherwise obscure the signals from the analyte.[2][3] Modern NMR instruments also typically rely on the deuterium signal for field-frequency locking to prevent drift during the experiment.[2]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized in the tables below. These properties are nearly identical to those of standard chloroform (CHCl₃).[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | CDCl₃[2] |

| Molecular Weight | 120.38 g/mol [1][4][5][6][7] |

| Appearance | Colorless liquid[2] |

| Density | 1.500 g/mL at 25 °C[1][2][8][9][10] |

| Melting Point | -64 °C[1][2][8][9][10] |

| Boiling Point | 60.9 °C to 61 °C[1][2][4][8][9][10] |

| Refractive Index | n20/D 1.444[4][8][9] |

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (residual CHCl₃) | 7.26 | Singlet[2][11][12][13] |

| ¹³C | 77.16 | Triplet[2][14] |

| Water (H₂O) | ~1.56 - 1.59 | Broad Singlet[8][9][15] |

Table 3: Typical Product Specifications

| Specification | Value |

| Isotopic Purity | ≥99.8 atom % D[1][4] |

| Chemical Purity | ≥99.5%[6][7] |

Experimental Protocols

The primary application of this compound is as a solvent for NMR sample preparation. The following is a detailed protocol for preparing a sample for ¹H NMR analysis.

Protocol: Preparation of an NMR Sample using this compound

Objective: To prepare a homogeneous solution of a solid or liquid analyte in this compound for high-resolution NMR analysis.

Materials:

-

High-quality 5 mm NMR tube

-

Analyte (solid or liquid)

-

This compound (CDCl₃), typically with 0.03% v/v Tetramethylsilane (TMS) as an internal standard

-

Clean, dry vial with cap

-

Clean, dry Pasteur pipette and bulb

-

Spatula (for solid samples)

-

Vortex mixer (optional)

-

Filter (e.g., a small plug of glass wool or cotton in a Pasteur pipette)

Procedure:

-

Sample Weighing/Measurement:

-

Solvent Addition:

-

Dissolution:

-

Filtration and Transfer:

-

Prepare a filter by placing a small plug of glass wool or cotton into a Pasteur pipette.

-

Using the filter pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[18] This step is crucial to remove any dust or undissolved particles.

-

-

Capping and Labeling:

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Label the tube clearly.

-

-

Mixing:

-

Invert the capped NMR tube several times to ensure the solution is thoroughly mixed.[16]

-

-

Analysis:

-

The sample is now ready for insertion into the NMR spectrometer.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of preparing an NMR sample and the rationale for using a deuterated solvent.

Caption: Workflow for NMR Sample Preparation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. labiostring.com [labiostring.com]

- 5. This compound | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (D, 99.8%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. This compound "100%" (D, 99.96%) +0.03% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. This compound | 865-49-6 [chemicalbook.com]

- 9. Cas 865-49-6,this compound | lookchem [lookchem.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. organomation.com [organomation.com]

- 12. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]

- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 14. quora.com [quora.com]

- 15. research.reading.ac.uk [research.reading.ac.uk]

- 16. nmr.gmu.edu [nmr.gmu.edu]

- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 18. sites.bu.edu [sites.bu.edu]

Deuterated Chloroform (CDCl₃) for NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, experimental protocols, and critical handling considerations for deuterated chloroform (B151607) (CDCl₃), a cornerstone solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these core aspects is paramount for acquiring high-quality, reproducible NMR data, which is essential in fields ranging from academic research to pharmaceutical drug development.

Core Physical and Spectroscopic Properties

Deuterated chloroform is favored for its excellent solubilizing power for a wide range of organic compounds and its convenient physical properties that facilitate sample preparation and recovery.[1][2] Its key characteristics are summarized below.

Physical Properties of Deuterated Chloroform

| Property | Value |

| Chemical Formula | CDCl₃ |

| Molar Mass | 120.38 g/mol [1][3] |

| Appearance | Clear, colorless liquid[1] |

| Odor | Sweet, ether-like[1] |

| Density | 1.500 g/cm³ at 25 °C[3][4] |

| Boiling Point | ~61.2 °C[1][3] |

| Melting Point | ~-64 °C[1][3] |

| Solubility | Slightly soluble in water, highly soluble in organic solvents.[1] |

| Hygroscopic Nature | Readily absorbs moisture from the atmosphere.[1][5] |

NMR Specific Properties of Deuterated Chloroform

| Property | Value/Description |

| Deuterium (B1214612) Enrichment | Typically >99.8 atom % D to minimize solvent signal in ¹H NMR.[1] |

| Residual ¹H Signal (CHCl₃) | A small singlet appears at ~7.26 ppm, often used as an internal chemical shift reference.[3] |

| ¹³C Signal | A triplet centered at ~77.16 ppm due to coupling with the deuterium atom (spin I=1).[3][4] |

| Water Impurity Signal | A peak at ~1.56 ppm in ¹H NMR.[1] |

Experimental Protocols

Accurate and reproducible NMR results are critically dependent on meticulous sample preparation and instrument setup. The following sections detail essential experimental protocols for working with deuterated chloroform.

Protocol 1: Preparation of NMR Samples

This protocol outlines the standard procedure for preparing a sample for NMR analysis using deuterated chloroform.

Materials:

-

High-quality 5 mm NMR tubes

-

NMR tube caps

-

Deuterated chloroform (CDCl₃)

-

Pasteur pipettes and bulbs

-

Cotton wool or pipette filters

-

Vortex mixer

-

Volumetric flask or vial for dissolution

Procedure for Solid Samples:

-

Weighing the Sample: Accurately weigh 1-10 mg of the solid compound for a standard ¹H NMR spectrum, or 10-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[6] The exact amount depends on the molecular weight and solubility of the analyte.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.[7] Use a vortex mixer to ensure the sample is completely dissolved.[5]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution.[7] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.[6]

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[6][7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Procedure for Liquid Samples:

-

Sample Transfer: Using a clean pipette, transfer 1-2 drops of the liquid analyte into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the NMR tube.

-

Mixing: Cap the tube and gently invert it several times or use a vortex mixer to ensure a homogenous solution.

-

Capping and Labeling: Securely cap the NMR tube and label it.

Protocol 2: Deuterated Chloroform Stabilization and Purification

Deuterated chloroform can decompose over time, especially when exposed to light and air, forming acidic impurities like hydrochloric acid (HCl) and phosgene (B1210022) (COCl₂).[1][3] These impurities can react with sensitive samples, leading to signal broadening, chemical shift changes, or sample degradation.[1][8]

Stabilization:

-

Storage: Store deuterated chloroform in a cool, dark place, preferably in an amber glass bottle to minimize light exposure.[6]

-

Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) over the solvent can prevent oxidation.[6]

-

Stabilizers: Commercial deuterated chloroform is often supplied with a stabilizer, such as silver foil, which acts as a radical scavenger.[6]

Purification of Acidic Deuterated Chloroform:

-

Neutralization with Alumina (B75360): For acid-sensitive compounds, pass the required amount of deuterated chloroform through a small column of activated basic or neutral alumina immediately before use.[6] This will remove acidic impurities.

-

Washing with Sodium Carbonate Solution: For a more rigorous purification, wash the deuterated chloroform with a saturated sodium carbonate (Na₂CO₃) solution to neutralize acids.[1][8] Subsequently, separate the organic layer and dry it over anhydrous sodium carbonate.[1][8]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of deuterated chloroform in NMR spectroscopy.

Caption: A streamlined workflow for preparing NMR samples using deuterated chloroform.

Caption: The degradation pathway of CDCl₃ and methods to ensure solvent purity for reliable NMR.

Caption: The iterative process of locking and shimming for optimal NMR data acquisition.

References

Navigating the Nuances of NMR: A Technical Guide to Isotopic Purity Requirements for Chloroform-d in Spectroscopy

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation and quantification. The choice of a deuterated solvent is paramount to the quality and reliability of NMR data. This in-depth technical guide focuses on Chloroform-d (CDCl₃), the most ubiquitous solvent in NMR, detailing the critical aspects of its isotopic and chemical purity for accurate and reproducible spectroscopic analysis.

Deuterated solvents are fundamental to ¹H NMR spectroscopy as they minimize the overwhelming signal that would arise from protonated solvents, which would otherwise obscure the signals from the analyte. In these solvents, hydrogen atoms (¹H) are replaced with their isotope, deuterium (B1214612) (²H). Deuterium resonates at a different frequency and is therefore "invisible" in a standard proton NMR experiment, providing a clear window for observing the sample's signals.

The Imperative of High Isotopic Purity

The level of deuteration, or isotopic purity, is a critical parameter for this compound. Commercially available CDCl₃ typically boasts isotopic purities of 99.8% D or higher, with premium grades offering enrichments of 99.96% D and above. While seemingly minor, this difference in isotopic purity can have significant consequences for various NMR applications.

A lower isotopic purity results in a larger residual signal from the non-deuterated chloroform (B151607) (CHCl₃). This manifests as a singlet in the ¹H NMR spectrum at approximately 7.26 ppm. The intensity of this peak is directly proportional to the amount of residual protonated solvent.

Impact on Different NMR Applications:

-

Routine ¹H NMR for Structural Elucidation: For standard qualitative analysis, an isotopic purity of ≥99.8% D is generally sufficient. The residual CHCl₃ peak is small enough not to interfere with the signals of most analytes, and it can even be used as a convenient secondary chemical shift reference.

-

Quantitative NMR (qNMR): This highly sensitive technique demands the highest possible isotopic and chemical purity. A large residual solvent peak can significantly impact the dynamic range of the spectrum, making it difficult to accurately integrate the signals of low-concentration analytes or impurities. Furthermore, any impurity in the solvent that has a signal overlapping with the analyte or the internal standard will lead to inaccurate quantification. For qNMR, it is crucial to use solvents with the highest available isotopic enrichment (≥99.96% D) and extremely low levels of residual water and other impurities.

-

High-Sensitivity 2D NMR (e.g., NOESY, ROESY): These experiments are often used to detect weak correlations between protons. A large residual solvent peak can create artifacts and obscure these subtle cross-peaks, compromising the quality and interpretability of the data. Therefore, high isotopic purity is essential to maximize the signal-to-noise ratio and ensure the detection of weak nuclear Overhauser effects.

Key Quality Parameters and Their Significance

Beyond isotopic enrichment, the overall quality of this compound is determined by its chemical purity. Reputable suppliers routinely test for a range of impurities to ensure their solvents meet the stringent requirements of modern high-field NMR instruments.

| Parameter | Typical Specification | Significance in NMR Spectroscopy |

| Isotopic Purity (atom % D) | ≥99.8% to ≥99.96% | Determines the size of the residual CHCl₃ peak in ¹H NMR. Higher purity is critical for quantitative and high-sensitivity experiments to maximize dynamic range and signal-to-noise. |

| Chemical Purity (by GC) | ≥99.5% | Ensures that other organic compounds are not present, which could introduce extraneous signals into the spectrum and potentially react with the analyte. |

| Water Content | ≤0.01% to ≤0.005% | Water appears as a peak in the ¹H NMR spectrum (typically around 1.56 ppm in CDCl₃, but its chemical shift is highly dependent on conditions such as temperature and the presence of acidic impurities). Excess water can obscure analyte signals and facilitate proton exchange with labile protons (e.g., -OH, -NH) in the sample. |

| Acidity (as HCl) | Typically very low (ppm levels) | Acidic impurities can catalyze degradation of sensitive samples and broaden the signals of acid-sensitive protons. The presence of acid can also shift the position of the residual water peak. |

| Stabilizer | Often with silver foil or amylene | Chloroform can decompose over time, especially when exposed to light and air, to form acidic byproducts like HCl and the highly toxic phosgene. Stabilizers are added to scavenge free radicals and prevent this degradation. Silver foil is a common choice. |

Table 1: Key Quality Parameters for this compound in NMR Spectroscopy

Experimental Protocols for Quality Assessment

Verifying the isotopic and chemical purity of this compound is a critical step in ensuring the quality of NMR data, particularly for regulated environments and quantitative studies.

Determining Isotopic Purity by ¹H NMR

A common and practical method for determining the isotopic purity of this compound is through ¹H NMR spectroscopy itself, by comparing the integral of the residual CHCl₃ peak to that of a known internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) into a clean, dry NMR tube. The standard should have a known chemical purity, be stable, non-volatile, and have signals that do not overlap with the residual CHCl₃ peak.

-

Add a precise volume or weight of the this compound to be tested to the NMR tube.

-

Ensure the sample is thoroughly mixed.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both the residual CHCl₃ and the internal standard). A long relaxation delay (e.g., 30-60 seconds) is essential for full relaxation and accurate integration.

-

Pulse Angle: Use a calibrated 90° pulse.

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate the residual CHCl₃ peak and a well-resolved peak from the internal standard.

-

The concentration of the residual CHCl₃ can be calculated using the following formula:

CCHCl₃ = (ICHCl₃ / NCHCl₃) * (NStd / IStd) * (WStd * PStd / MWStd) * (MWCHCl₃ / VCDCl₃)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

W = Weight of the standard

-

P = Purity of the standard

-

MW = Molecular weight

-

V = Volume of the CDCl₃

-

The atom % D can then be calculated from the molar amounts of CDCl₃ and residual CHCl₃.

-

Visualizing Workflows and Logical Relationships

To aid in the practical application of these principles, the following diagrams illustrate key workflows and logical relationships.

Figure 1: Experimental workflow for determining the isotopic purity of this compound by ¹H NMR.

Figure 2: Logical diagram for selecting the appropriate grade of this compound based on the NMR application.

An In-depth Technical Guide to the Safe Laboratory Use of Chloroform-d

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and toxicological information for Chloroform-d (Deuterated Chloroform (B151607), CDCl₃), a solvent indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy in modern research and development.[1][2] Adherence to stringent safety protocols is critical due to its hazardous properties.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[3] It is harmful if swallowed, toxic if inhaled, causes skin and serious eye irritation, and is suspected of causing cancer and reproductive harm.[3][4] Prolonged or repeated exposure can cause damage to the liver, kidneys, heart, and central nervous system (CNS).[2][3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H331: Toxic if inhaled.[5]

-

H336: May cause drowsiness or dizziness.[5]

-

H351: Suspected of causing cancer.[5]

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure.[4][5]

Section 2: Quantitative Safety and Physical Data

The following tables summarize the key quantitative data for this compound, essential for risk assessment and safe handling procedures.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 865-49-6[6] |

| Molecular Formula | CDCl₃[3] |

| Molecular Weight | 120.38 g/mol [7] |

| Appearance | Colorless liquid[3] |

| Odor | Aromatic, pleasant[3][8] |

| Boiling Point | 60 - 60.9 °C[3][7] |

| Melting Point | -64 °C[3][4] |

| Density | 1.500 g/mL at 25 °C[3][7] |

| Vapor Pressure | 200 mmHg at 25°C[7] |

| Solubility | Slightly soluble in water. Miscible with organic solvents.[3][7] |

| Autoignition Temp. | 982 °C[3] |

Table 2: Toxicological Data

| Endpoint | Value | Species |

|---|---|---|

| LD₅₀ Oral | 695 mg/kg[3] | Rat |

| LD₅₀ Oral | 908 mg/kg[3] | Rat |

| LD₅₀ Dermal | > 20 g/kg[3] | Rabbit |

| LC₅₀ Inhalation | 47 mg/L / 4h[3] | Rat |

| LC₅₀ Inhalation | 10.5 mg/L / 4h[3] | Rat |

Table 3: Occupational Exposure Limits for Chloroform

| Organization | Limit Type | Value | Notes |

|---|---|---|---|

| OSHA | PEL (Ceiling) | 50 ppm[8][9] | Not to be exceeded at any time.[9] |

| OSHA (1989) | PEL (TWA) | 2 ppm[10] | 8-hour Time-Weighted Average.[10] |

| NIOSH | REL (STEL) | 2 ppm[8][9] | 60-minute Short-Term Exposure Limit.[9] |

| ACGIH | TLV (TWA) | 10 ppm[9][11] | 8-hour Time-Weighted Average.[9] |

| IDLH | | 500 ppm[8][12] | Immediately Dangerous to Life or Health.[8] |

Note: The odor threshold for chloroform (85–307 ppm) is well above the recommended exposure limits, making it a substance with poor warning properties.[13]

Section 3: Metabolic Pathway and Toxicity Mechanism

The toxicity of chloroform is primarily mediated by its metabolic activation in the liver and kidneys, a process catalyzed by the cytochrome P450 enzyme system, specifically CYP2E1.[14][15][16]

-

Oxidative Pathway: The primary metabolic route involves the oxidation of chloroform by CYP2E1 to form trichloromethanol.[17]

-

Phosgene (B1210022) Formation: Trichloromethanol is unstable and spontaneously dehydrochlorinates to produce phosgene (COCl₂), a highly reactive and toxic electrophile.[14][17]

-

Cellular Damage: Phosgene can then react with cellular macromolecules like proteins and lipids, forming covalent adducts. This binding disrupts cellular function, leading to loss of enzyme activity, lipid peroxidation, and ultimately cell death (cytolethality).[4][17]

-

Detoxification & Excretion: Phosgene can also be hydrolyzed to form carbon dioxide and hydrochloric acid, which are less toxic and can be excreted.[17] The final metabolites are eliminated primarily through the lungs (as CO₂) and to a lesser extent in the urine.[18]

The diagram below illustrates this critical metabolic pathway.

Section 4: Experimental Protocols and Safe Handling

Strict adherence to established protocols is mandatory to minimize exposure and ensure laboratory safety.

All work with this compound must be performed within a certified chemical fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves, is required at all times.[13][19]

Storage:

-

Store in a cool, dry, well-ventilated, and dark place, away from incompatible materials like strong bases, oxidizing agents, and reactive metals (e.g., sodium, magnesium).[3][13] Recommended storage temperature is 2-8°C.[7][20]

-

Unopened bottles should be refrigerated to maximize shelf life.[20][21]

-

This compound is light and moisture sensitive and can decompose over time to form acidic byproducts (e.g., phosgene, HCl).[3][13] Bottles should be dated upon receipt and opening.[13]

This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.

Materials:

-

Clean, dry NMR tube and cap[22]

-

Clean, dry vials and Pasteur pipettes[22]

-

This compound (containing a standard like TMS)

-

Analyte (solid or liquid)

-

Cotton wool or Kimwipe for filtration[23]

Procedure:

-

Preparation: Ensure all glassware is scrupulously clean and dry to avoid sample contamination. Water, in particular, will appear as a significant peak in the ¹H NMR spectrum.[22]

-

Analyte Addition:

-

Solvent Addition: Working inside a chemical fume hood, use a clean Pasteur pipette to add approximately 0.6 - 0.8 mL of this compound to the vial containing the analyte.[22][23] This volume should correspond to a solution height of about 4-5 cm in a standard 5 mm NMR tube.[24][25]

-

Dissolution: Gently swirl the vial to dissolve the analyte completely. If necessary, use the pipette to draw up and release the solution to aid mixing. Ensure the solution does not touch the vial cap or the pipette bulb.[22]

-

Filtration and Transfer: Prepare a filter by placing a small plug of cotton wool or Kimwipe into a clean Pasteur pipette.[23] Transfer the solution through the filter pipette directly into the NMR tube. This step is crucial to remove any dust or particulate matter that can degrade the quality of the NMR spectrum.[23][24]

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top.[23]

-

Mixing: Invert the capped tube several times to ensure the solution is homogeneous.[22]

-

Transport: Carry the NMR tube to the spectrometer in a secondary container, such as an Erlenmeyer flask or a beaker, to prevent dropping and breakage.[22]

Section 5: Emergency Procedures and Waste Disposal

Accidental Release:

-

Small Spills (<1 L): Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the material in a sealed, labeled container for hazardous waste.[19]

-

Large Spills (>1 L): Evacuate the laboratory immediately and notify emergency personnel.[19]

Exposure Response:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal:

-

This compound and materials contaminated with it must be disposed of as hazardous waste.[19]

-

Collect all liquid waste in a clearly labeled, sealed container designated for halogenated organic solvents.[19][26]

-

Arrange for disposal through a certified professional hazardous waste service in accordance with all local, state, and federal regulations.[4][26]

References

- 1. This compound | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 865-49-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. westliberty.edu [westliberty.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gustavus.edu [gustavus.edu]

- 7. Cas 865-49-6,this compound | lookchem [lookchem.com]

- 8. Chloroform - IDLH | NIOSH | CDC [cdc.gov]

- 9. nj.gov [nj.gov]

- 10. 1988 OSHA PEL Project - Chloroform | NIOSH | CDC [cdc.gov]

- 11. isotope.com [isotope.com]

- 12. CHLOROFORM (TRICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 13. safety.duke.edu [safety.duke.edu]

- 14. Chloroform Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Metabolism of chloroform by cytochrome P450 2E1 is required for induction of toxicity in the liver, kidney, and nose of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gov.uk [gov.uk]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 20. what is deuterated Chloroform ? - Mesbah Energy [irisotope.com]

- 21. ckgas.com [ckgas.com]

- 22. nmr.gmu.edu [nmr.gmu.edu]

- 23. sites.bu.edu [sites.bu.edu]

- 24. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 25. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 26. laballey.com [laballey.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated chloroform (B151607) (CDCl₃), or Chloroform-d, stands as one of the most ubiquitous and indispensable solvents in modern chemical research. Its unique properties make it a cornerstone for a variety of analytical and synthetic applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the primary applications of this compound, complete with quantitative data, detailed experimental protocols, and logical visualizations to support researchers in their daily laboratory work. While its applications extend to other spectroscopic methods and as a reagent in specific reactions, its role in NMR remains its most significant contribution to the fields of chemistry and drug development.

Core Applications of this compound

The primary applications of this compound in chemical research are:

-

Solvent for Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common and critical application.

-

Reagent in Organic Synthesis: Utilized in specific reactions, often for mechanistic studies.

-

Solvent for Infrared (IR) and Raman Spectroscopy: A suitable solvent due to its relatively simple vibrational spectrum.

-

Solvent in Extraction for NMR Analysis: Used to extract compounds that will be subsequently analyzed by NMR.

This compound as a Premier Solvent for NMR Spectroscopy

This compound is the most widely used solvent for ¹H and ¹³C NMR spectroscopy of organic compounds.[1] Its popularity stems from its excellent ability to dissolve a wide range of organic molecules, its chemical inertness with most samples, and its volatility, which allows for easy sample recovery.

Key Advantages in NMR:

-

Minimizing Solvent Signal Interference: The primary reason for using a deuterated solvent is to avoid the large, overwhelming signal that would arise from the protons in a non-deuterated solvent, which would obscure the signals from the analyte.[2]

-

Field/Frequency Locking: Modern NMR spectrometers utilize the deuterium (B1214612) signal of the solvent to stabilize the magnetic field strength, a process known as the field/frequency lock. This ensures high-resolution spectra with sharp, well-defined peaks.[3][4]

-

Internal Chemical Shift Reference: Commercially available this compound contains a small amount of residual, non-deuterated chloroform (CHCl₃), which gives a sharp singlet in the ¹H NMR spectrum at approximately 7.26 ppm. This peak is commonly used as a convenient internal reference to calibrate the chemical shift axis.[3][4]

Quantitative Data for this compound

The physical and spectroscopic properties of this compound are crucial for its application in chemical research. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | CDCl₃ |

| Molar Mass | 120.38 g/mol [5] |

| Appearance | Colorless liquid[4] |

| Density | 1.500 g/mL at 25 °C[4] |

| Melting Point | -64 °C[4] |

| Boiling Point | 61 °C[4] |

| Refractive Index | n20/D 1.444[6] |

| Solubility | Miscible with organic solvents, ethyl acetate, and acetone.[7] |

Table 2: NMR Spectroscopic Data for this compound

| Parameter | Chemical Shift (ppm) | Multiplicity |

| Residual ¹H Signal (CHCl₃) | ~7.26 | Singlet |

| ¹³C Signal (CDCl₃) | ~77.16 | Triplet |

| Residual Water (H₂O) Signal | ~1.56 | Singlet |

Experimental Protocol: Preparation of an NMR Sample with this compound

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using this compound.

Materials:

-

Clean, dry NMR tube (rated for the spectrometer's frequency)

-

Clean, dry vial with a cap

-

Clean, dry Pasteur pipette and bulb

-

Spatula (for solid samples)

-

This compound (typically with 0.03% TMS as an internal standard)

-

The compound to be analyzed (analyte)

Procedure:

-

Sample Weighing:

-

Solvent Addition:

-

Dissolution:

-

Gently swirl the vial to dissolve the sample. If necessary, the sample can be gently warmed or sonicated to aid dissolution. Ensure the sample is fully dissolved to avoid poor spectral resolution.[8]

-

-

Transfer to NMR Tube:

-

Once the sample is fully dissolved, use the same Pasteur pipette to transfer the solution into the NMR tube.

-

If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool placed in the Pasteur pipette.[9]

-

-

Capping and Mixing:

-

Cap the NMR tube securely.

-

Invert the tube several times to ensure the solution is homogeneous.

-

-

Labeling and Analysis:

-

Label the NMR tube clearly.

-

The sample is now ready for insertion into the NMR spectrometer.

-

This compound as a Reagent in Organic Synthesis

While primarily used as a solvent, this compound can also serve as a reagent in specific organic reactions. Its use as a deuterated reagent is particularly valuable for mechanistic studies, where the deuterium atom acts as an isotopic label to trace reaction pathways. A key example is its role as a precursor to deuterated dichlorocarbene (B158193) (:CCl₂).

Generation of Dichlorocarbene

Chloroform reacts with a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, to generate dichlorocarbene, a highly reactive intermediate.[10][11] This reaction is often carried out in a two-phase system with a phase-transfer catalyst. The dichlorocarbene can then react with various substrates.

The Reimer-Tiemann Reaction

A classic application of dichlorocarbene generated from chloroform is the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols.[12][13] When this compound is used, a deuterated formyl group (-CDO) can be introduced, allowing for mechanistic investigation via techniques like NMR and mass spectrometry.

Experimental Protocol: General Procedure for the Reimer-Tiemann Reaction

This protocol describes a general method for the ortho-formylation of phenol (B47542) using chloroform and sodium hydroxide. For mechanistic studies, this compound would be substituted for chloroform.

Materials:

-

Phenol

-

Chloroform (or this compound)

-

Sodium hydroxide

-

Water

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

Procedure:

-

Reaction Setup:

-

Dissolve phenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

-

Addition of Chloroform:

-

Heat the mixture to 60-70 °C.

-

Add chloroform (or this compound) dropwise to the stirring solution. The reaction is often exothermic.[13]

-

-

Reaction:

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture and acidify with a suitable acid (e.g., dilute sulfuric acid) to neutralize the excess sodium hydroxide and protonate the phenoxide.

-

The product, salicylaldehyde (B1680747) (or its deuterated analog), can then be isolated by steam distillation or extraction with an organic solvent.

-

This compound as a Solvent for Other Spectroscopic Techniques

Beyond NMR, this compound is also a suitable solvent for other spectroscopic methods, such as Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy

In IR spectroscopy, the choice of solvent is critical to avoid overlapping signals with the analyte. This compound is a good choice for many organic compounds because its own IR absorption bands are relatively simple and may not interfere with the key functional group regions of the spectrum (e.g., the carbonyl region, 1600-1800 cm⁻¹).[14]

Raman Spectroscopy

Similarly, for Raman spectroscopy, this compound can be an effective solvent. It has a relatively simple Raman spectrum, allowing for the observation of the Raman scattering from the dissolved analyte with minimal interference.[15]

The sample preparation for IR and Raman spectroscopy using this compound is straightforward and similar to the initial steps of NMR sample preparation, involving the dissolution of the analyte in the solvent to a suitable concentration.

This compound in Extraction for NMR Analysis

While standard chloroform is a common solvent for liquid-liquid extraction, this compound is typically only used in this context when the extracted material is intended for direct NMR analysis.[16] This approach streamlines the workflow by eliminating the need to evaporate the extraction solvent and redissolve the sample in a deuterated solvent.

This application is particularly useful for sensitive or volatile compounds that may be lost or degrade during solvent evaporation. The procedure would involve a standard liquid-liquid extraction protocol, substituting this compound for the non-deuterated solvent.

Conclusion

This compound is a versatile and indispensable tool in the chemical research laboratory. Its primary and most critical application is as a solvent for NMR spectroscopy, where it enables the acquisition of high-resolution spectra for a vast array of organic compounds. Its utility extends to specialized roles in organic synthesis for mechanistic studies and as a suitable solvent for other spectroscopic techniques. A thorough understanding of its properties and appropriate handling procedures, as outlined in this guide, is essential for its effective and safe use in advancing chemical research and development.

References

- 1. ckgas.com [ckgas.com]

- 2. This compound â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chloroform - Wikipedia [en.wikipedia.org]

- 6. preprints.org [preprints.org]

- 7. organic chemistry - Why are DCM and chloroform so resistant towards nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. what is deuterated Chloroform ? - Mesbah Energy [irisotope.com]

- 10. brainly.in [brainly.in]

- 11. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. reddit.com [reddit.com]

- 15. Identification of conventional organic solvents with handheld Raman spectrometers | Metrohm [metrohm.com]

- 16. Chloroform [commonorganicchemistry.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Chloroform-d

Deuterated chloroform (B151607) (CDCl₃) stands as one of the most ubiquitous solvents in NMR spectroscopy, prized for its ability to dissolve a wide range of organic compounds and its convenient physical properties.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its ¹H NMR spectrum is fundamental to accurate spectral interpretation. This guide provides a detailed examination of the characteristic signals, common impurities, and standard experimental protocols associated with the use of Chloroform-d.

Core Spectral Features of this compound

The ¹H NMR spectrum of this compound is defined by a primary signal arising from the small amount of residual, non-deuterated chloroform (CHCl₃) that remains after its synthesis.[3][4] Because deuteration is never 100% complete, this residual peak is always present.[5][6]

The Residual Solvent Peak: The proton in the residual CHCl₃ gives rise to a signal typically observed at 7.26 ppm .[3][5][7] This peak is a crucial landmark in the spectrum and is frequently used as an internal reference for chemical shift calibration.[3][5]

The multiplicity of this signal is a key identifier. The proton (¹H, spin I=1/2) is coupled to the deuterium (B1214612) nucleus (²H or D, spin I=1). According to the spin-spin coupling rule (2nI+1), where n=1 (one deuterium) and I=1 (spin of deuterium), the proton signal is split into a triplet with a characteristic intensity ratio of 1:1:1 .[8][9] This pattern is a direct result of the three possible spin states of the deuterium nucleus.

Quantitative Spectral Data

The key signals observed in a typical ¹H NMR spectrum when using this compound as a solvent are summarized below. These include the residual solvent peak and common impurities that are often encountered.

| Signal Source | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Residual CDCl₃ | 7.26[5][6] | Triplet (1:1:1)[8][9] | Not typically reported | Due to ¹H-¹³C coupling and ²H-¹H coupling. Used as a chemical shift reference. |

| Water (H₂O) | ~1.56[4] | Singlet (broad) | Not Applicable | Chemical shift is highly variable depending on temperature, concentration, and sample acidity.[10] |

| Tetramethylsilane (TMS) | 0.00 | Singlet | Not Applicable | Often added as an internal standard for calibration. |

Understanding Signal Multiplicity

The characteristic 1:1:1 triplet of the residual this compound peak is a direct consequence of spin-spin coupling between the residual proton (¹H) and the deuterium nucleus (²H). The deuterium nucleus has a spin quantum number (I) of 1, allowing for three spin states: +1, 0, and -1. This coupling splits the proton signal into three peaks of equal intensity.

Caption: Logical diagram illustrating how the spin-1 deuterium nucleus splits the residual proton signal.

Experimental Protocols

Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and instrument setup.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing an analytical sample for ¹H NMR spectroscopy using this compound.

-

Sample Weighing: Accurately weigh between 1-20 mg of the solid analyte for standard ¹H NMR.[11][12] For liquid samples, use a pipette to transfer approximately 10 mg of the substance.[13]

-

Dissolution: Place the analyte into a clean, dry vial. Add approximately 0.6-0.7 mL of this compound.[11] Ensure the sample is fully dissolved; any suspended solid particles can broaden spectral peaks and degrade the quality of the spectrum.[5][11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or Kimwipe can be placed in the pipette to act as a filter.[13] The final solvent height in the tube should be approximately 5-6 cm to ensure it is correctly positioned within the instrument's detection coil.[5][11]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Solvent Purity Considerations: this compound is susceptible to decomposition, especially when exposed to light and oxygen, which can produce acidic byproducts like phosgene (B1210022) and HCl.[3] To mitigate this, it is often packaged in amber bottles and may contain stabilizers like silver foil.[3][14] For acid-sensitive compounds, it may be necessary to neutralize the solvent with anhydrous potassium carbonate before use.[13][11]

Protocol 2: NMR Spectrum Acquisition Workflow

The following workflow describes the principal steps for acquiring a ¹H NMR spectrum on a modern FT-NMR spectrometer.

-

Sample Insertion: The prepared NMR tube is placed into a spinner turbine and its depth is adjusted using a depth gauge. The sample is then inserted into the spectrometer's magnet.

-

Field-Frequency Lock: The spectrometer "locks" onto the deuterium signal of the CDCl₃ solvent. This process maintains a stable magnetic field-to-frequency ratio, which is essential for high-resolution spectra.[5][12]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This involves adjusting a series of shim coils to minimize field gradients across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming leads to broadened or distorted lineshapes.[11]

-

Acquisition: Standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) are set, and the experiment is initiated. The Free Induction Decay (FID), which is the time-domain signal, is collected.

-

Data Processing:

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain via a Fourier Transform, yielding the NMR spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the residual CDCl₃ peak to 7.26 ppm.[5]

-

-

Analysis: The final spectrum is analyzed by integrating peak areas, identifying multiplicities, and measuring coupling constants.

Caption: Standard experimental workflow from sample preparation to final spectrum analysis.

References

- 1. This compound â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. This compound | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. mdpi.com [mdpi.com]

- 8. 2005-03 [nmr.chem.ualberta.ca]

- 9. ckgas.com [ckgas.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. ukisotope.com [ukisotope.com]

The Synthesis of Deuterochloroform: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Deuterochloroform (CDCl₃)

This whitepaper provides a comprehensive overview of the discovery and synthesis of deuterochloroform (CDCl₃), an essential solvent in nuclear magnetic resonance (NMR) spectroscopy. It details the seminal discovery and outlines various synthetic methodologies, complete with experimental protocols and quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated solvents in their daily work.

Introduction

Deuterochloroform, or chloroform-d, is an isotopologue of chloroform (B151607) where the single hydrogen atom is replaced by a deuterium (B1214612) atom.[1][2] Its application as a solvent in NMR spectroscopy is widespread due to the absence of a proton signal, which allows for the clear observation of signals from the analyte.[1] The small residual proton signal of CHCl₃ in CDCl₃, typically at 7.26 ppm, serves as a convenient internal reference for calibrating chemical shifts.[1] In ¹³C NMR, the carbon atom in deuterochloroform appears as a characteristic triplet at approximately 77.16 ppm due to coupling with the deuterium atom.[1]

The Discovery of Deuterochloroform

The first synthesis of deuterochloroform was reported in 1935 by F. W. Breuer.[1] This pioneering work was part of the broader scientific exploration into the properties and applications of deuterium, the heavy isotope of hydrogen, which had been discovered just a few years earlier in 1931. The initial synthesis was achieved through the reaction of chloral (B1216628) with sodium deuteroxide in heavy water (deuterium oxide, D₂O). This method laid the foundation for the preparation of a variety of deuterated compounds, which would become indispensable tools in chemical analysis.

Synthetic Methodologies

Several methods have been developed for the synthesis of deuterochloroform since its initial discovery. The choice of method often depends on factors such as the desired scale, purity, and the availability of starting materials. The most common methods are detailed below.

Synthesis from Chloral and Sodium Deuteroxide

This classic method, first reported by Breuer, remains a viable route for the synthesis of deuterochloroform. The reaction involves the haloform reaction of chloral (or its hydrate) with a strong base in a deuterated environment.

Experimental Protocol:

-

Preparation of Sodium Deuteroxide (NaOD): Carefully add metallic sodium to heavy water (D₂O) in a flask cooled in an ice bath. The reaction is highly exothermic and produces deuterium gas. The concentration of the resulting NaOD solution should be determined by titration.

-

Reaction: Add chloral hydrate (B1144303) to the freshly prepared sodium deuteroxide solution. The reaction mixture is then stirred and gently heated.

-

Work-up: The deuterochloroform formed separates as a denser lower layer. The product is isolated by separating the layers, followed by washing with water to remove any remaining base and salts.

-

Purification: The crude deuterochloroform is dried over a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate, and then purified by distillation.

Synthesis from Hexachloroacetone (B130050) and Heavy Water

A common and efficient method for producing deuterochloroform involves the hydrolysis of hexachloroacetone with heavy water.[2][3] This method is often catalyzed by a base, such as pyridine (B92270) or calcium oxide.[3][4]

Experimental Protocol (using Calcium Oxide catalyst):

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexachloroacetone and calcium oxide.[3]

-

Addition of Heavy Water: While stirring the mixture, add heavy water dropwise from the dropping funnel.[3]

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature of 80-120°C for approximately 8-10 hours.[3]

-

Purification: After the reaction is complete, the apparatus is arranged for distillation. The fraction boiling at 60-61°C is collected to yield deuterochloroform.[3]

Synthesis from Trichloroacetic Acid Derivatives and Heavy Water

Another established method involves the decarboxylation of a trichloroacetate (B1195264) salt in the presence of heavy water. Calcium trichloroacetate or sodium trichloroacetate are commonly used starting materials.

Experimental Protocol (using Sodium Trichloroacetate and Calcium Oxide):

-

Reaction Setup: In a three-necked flask equipped for distillation, combine sodium trichloroacetate, calcium oxide, and heavy water.[5]

-

Reaction and Distillation: Heat the mixture to 80-95°C with stirring. The deuterochloroform product will distill out of the reaction mixture along with any unreacted heavy water.[5]

-

Work-up and Purification: The collected distillate is then dried using a drying agent like anhydrous calcium chloride, followed by a final fractional distillation to obtain pure deuterochloroform.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| From Chloral | Chloral Hydrate, Sodium Deuteroxide | - | Gentle Heating | - | - | - |

| From Hexachloroacetone | Hexachloroacetone, Heavy Water | Calcium Oxide | 80-120 | 8-10 | 91.7 - 95.8 | >99.5 |

| From Hexachloroacetone | Hexachloroacetone, Heavy Water | Potassium Carbonate | 110 | 10 | 29.2 | >99.5 |

| From Sodium Trichloroacetate | Sodium Trichloroacetate, Heavy Water | Calcium Oxide | 80-95 | - | 94.1 - 97.1 (crude) | >99.8 |

Physicochemical and Spectroscopic Properties

| Property | Value |

| Chemical Formula | CDCl₃ |

| Molar Mass | 120.38 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 1.500 g/cm³ at 25°C[1] |

| Boiling Point | 60.9 - 61.2°C[1] |

| Melting Point | -64°C[1] |

| ¹H NMR Chemical Shift (residual CHCl₃) | 7.26 ppm (singlet)[1] |

| ¹³C NMR Chemical Shift | 77.16 ppm (triplet)[1] |

| Water Solubility | Slightly soluble[6] |

| Refractive Index (n²⁰/D) | 1.444[7] |

Visualizations

The following diagrams illustrate the logical workflow of deuterochloroform synthesis and a general reaction pathway.

Caption: General experimental workflow for the synthesis of deuterochloroform.

Caption: Simplified signaling pathways of common synthesis routes to deuterochloroform.

Conclusion

The discovery and subsequent development of synthetic routes to deuterochloroform have been pivotal for the advancement of NMR spectroscopy. From its initial preparation in 1935 to the more refined and efficient methods available today, the synthesis of this essential deuterated solvent has been optimized for yield, purity, and cost-effectiveness. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals who rely on high-quality deuterochloroform for their analytical needs.

References

- 1. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. CN107814686B - A kind of preparation method of deuterated chloroform - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for preparing deuterochloroform - Eureka | Patsnap [eureka.patsnap.com]

- 6. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]

- 7. This compound | 865-49-6 [chemicalbook.com]

Navigating the Nuances of Chloroform-d: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Deuterated chloroform (B151607) (Chloroform-d, CDCl₃) is an indispensable solvent in modern chemistry, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to dissolve a wide array of organic compounds and its convenient physical properties make it a laboratory staple. However, the inherent instability of this compound can lead to the degradation of sensitive samples, compromising the integrity of experimental results. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, equipping researchers with the knowledge to ensure data quality and reliability.

The Imperative of Purity: Understanding this compound Degradation

Over time, and with exposure to environmental factors, this compound undergoes degradation, primarily through a free-radical photo-oxidation process. This degradation is accelerated by exposure to light and oxygen, leading to the formation of several deleterious byproducts, chiefly deuterium (B1214612) chloride (DCl) and the highly toxic phosgene (B1210022) (COCl₂) gas.[1][2] The presence of these acidic and reactive species can significantly impact NMR spectra and react with sensitive analytes.[2][3][4]

The primary degradation pathway is as follows:

Optimal Storage and Handling: Preserving Solvent Integrity

To mitigate degradation, specific storage and handling procedures are paramount. The following table summarizes the recommended conditions for maintaining the stability of this compound.

| Parameter | Recommended Condition | Rationale | Citations |

| Temperature | Refrigeration (2°C to 8°C) | Slows the rate of chemical degradation. | [1] |

| Light | Storage in amber, opaque glass bottles | Prevents photo-oxidation, a primary degradation pathway. | [1][5] |

| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | Excludes oxygen, a key reactant in the degradation process. | [1] |

| Container Material | Glass | Inert material that prevents contamination. | [5] |

| Stabilizers | Addition of silver foil, copper chips, or potassium carbonate | Act as radical scavengers or acid neutralizers to inhibit degradation. | [1][6] |

Quantitative Stability Data

Experimental Protocols for Quality Assessment

Regular quality assessment of this compound is crucial for sensitive applications. The following are outlines of key experimental protocols.

Visual Inspection and Olfactory Test

A simple, preliminary assessment can be made by visual and olfactory inspection.

-

Objective: To qualitatively assess the purity of stored this compound.

-

Procedure:

-

In a well-ventilated fume hood, dispense a small amount of the stored this compound into a clean, dry test tube.

-

Dispense an equal amount of fresh, unopened this compound into a separate test tube for comparison.

-

Hold both test tubes against a white background and visually compare their appearance. The stored solvent should be clear and colorless. Any yellowing or turbidity may indicate degradation.[5]

-

With extreme caution, waft the vapors from the top of the test tube towards your nose. Do not directly inhale from the test tube. A sharp, acrid smell, different from the characteristic sweet smell of pure chloroform, may indicate the presence of degradation products like DCl or phosgene.[5]

-

Acidity Test (Qualitative)

A straightforward colorimetric test can be used to detect the presence of acidic byproducts.

-

Objective: To qualitatively determine if the this compound has become acidic.

-

Materials:

-

This compound sample

-

Distilled water (pH 5.0-7.0)

-

Bromothymol blue indicator solution (0.04% w/v)

-

Test tubes

-

-

Procedure:

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of distilled water and 2 drops of the bromothymol blue solution.

-

Prepare a blank by adding 2 drops of the indicator to 2 mL of distilled water.

-

Vortex the sample tube to ensure mixing.

-

Compare the color of the aqueous layer in the sample tube to the blank. A yellow color in the sample indicates acidity, while a blue-green color suggests the solvent is neutral.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

GC-MS is a powerful technique for the quantitative assessment of this compound purity and the identification of volatile degradation products.

-

Objective: To quantitatively determine the purity of this compound and identify degradation products.

-

General Procedure:

-

Instrument Setup: Equip a GC-MS system with a column suitable for the analysis of volatile organic compounds.

-

Standard Preparation: Prepare a calibration curve using high-purity this compound standards of known concentrations.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent if necessary.

-

Injection: Inject a known volume of the prepared sample into the GC.

-

Analysis: Run the appropriate GC temperature program to separate the components. The mass spectrometer will detect and identify the eluting compounds.

-

Data Interpretation: Compare the sample chromatogram to the standard to quantify the purity. Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Common degradation products to look for include phosgene and other chlorinated methanes.[5]

-

Karl Fischer Titration for Water Content

The presence of water can contribute to the hydrolysis of phosgene, increasing the acidity of the solvent. Karl Fischer titration is the gold standard for determining water content.

-

Objective: To quantify the water content in this compound.

-

General Procedure:

-

Titrator Setup: Use a coulometric or volumetric Karl Fischer titrator.

-

Titration Cell Preparation: The titration vessel is filled with a suitable Karl Fischer solvent and pre-titrated to a dry endpoint.

-

Sample Introduction: A precisely weighed or volumetrically measured amount of the this compound sample is injected into the titration cell.

-

Titration: The titration proceeds automatically until all the water in the sample has reacted.

-

Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the stability testing of this compound.

By adhering to these guidelines for storage, handling, and quality assessment, researchers can ensure the integrity of their this compound, leading to more accurate and reproducible scientific outcomes.

References

CAS number and molecular weight of Chloroform-d

This guide provides essential technical data for Chloroform-d (Deuterochloroform), a deuterated solvent widely utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, scientists, and professionals in drug development, this document outlines its core properties.

Core Properties of this compound

Deuterated chloroform (B151607), with the chemical formula CDCl₃, is an isotopologue of chloroform where the hydrogen atom is replaced by a deuterium (B1214612) atom.[1][2][3] This substitution is critical for its application as a solvent in proton NMR spectroscopy, as it does not produce a large solvent signal that would otherwise obscure the signals from the analyte.[2][3]

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 865-49-6[1][2][4][5][6][7] |

| Molecular Formula | CCl₃D[4][5] |

| Molecular Weight | 120.38 g/mol [2][4][5][6][7] |

| Density | 1.500 g/mL at 25 °C[1][4][5][6][7] |

| Boiling Point | 60.9 °C to 61.5 °C[1][4][5][6][7][8] |

| Melting Point | -64 °C[1][3][4][5][6][7] |

| Refractive Index | n20/D 1.444[1][4][5][6][7] |

Experimental Workflow: Use in NMR Spectroscopy

The primary application of this compound is as a solvent in NMR spectroscopy.[3][6] Its high chemical and isotopic purity make it ideal for high-resolution studies.[1][6] The workflow for its use in an NMR experiment is outlined below.

References

- 1. Cas 865-49-6,this compound | lookchem [lookchem.com]

- 2. This compound | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 4. This compound | 865-49-6 [chemicalbook.com]

- 5. thomassci.com [thomassci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound D 99.8atom 865-49-6 [sigmaaldrich.com]

- 8. This compound [chemlin.org]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Organic Compounds in Chloroform-d

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated chloroform (B151607) (CDCl₃), a staple in Nuclear Magnetic Resonance (NMR) spectroscopy, is prized for its ability to dissolve a vast array of organic molecules, enabling high-resolution structural analysis. Its weak polarity and low boiling point make it an ideal solvent for routine use and straightforward sample recovery.[1][2] This in-depth technical guide explores the solubility of various organic compounds in chloroform-d, providing a foundational understanding for researchers in organic synthesis, natural product chemistry, and drug development. While the properties of deuterated chloroform and standard chloroform are virtually identical, this guide will focus on the deuterated form, crucial for NMR-based studies.[2]

Factors Influencing Solubility in this compound

The solubility of an organic compound in this compound is governed by the principle of "like dissolves like," which relates to the polarity of both the solute and the solvent. This compound is a weakly polar solvent, making it an excellent medium for a wide range of organic compounds. Key factors influencing solubility include:

-

Polarity: this compound's weak polarity allows it to effectively dissolve a broad spectrum of organic compounds, from nonpolar hydrocarbons to moderately polar functionalities.[1]

-

Molecular Size and Structure: Larger molecules may exhibit lower solubility compared to smaller, structurally similar compounds. Increased surface area can lead to stronger intermolecular forces that need to be overcome for dissolution.

-

Presence of Functional Groups: The type and number of functional groups on a molecule significantly impact its solubility. Polar groups that can engage in dipole-dipole interactions with this compound will enhance solubility.

-

Temperature: For most solid organic compounds, solubility in this compound increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Crystalline Structure: The stability of the crystal lattice of a solid compound can affect its solubility. More stable crystal forms will generally have lower solubility.

Qualitative Solubility of Organic Compound Classes in this compound

The following table summarizes the general solubility of various organic compound classes in this compound. This information is crucial for selecting this compound as a solvent for reactions, extractions, or spectroscopic analysis.

| Compound Class | General Solubility in this compound | Notes |

| Hydrocarbons | ||

| Alkanes & Cycloalkanes | Soluble to Miscible | Generally, good solubility for liquid and solid alkanes. |

| Alkenes & Alkynes | Soluble to Miscible | Similar to alkanes, good solubility. |

| Aromatic Hydrocarbons | Soluble to Miscible | Benzene, toluene, and other aromatics are readily soluble. |

| Halogenated Hydrocarbons | ||

| Alkyl & Aryl Halides | Soluble to Miscible | This compound is an excellent solvent for this class of compounds.[3] |

| Oxygen-Containing Compounds | ||

| Alcohols | Soluble (short-chain) to Sparingly Soluble (long-chain) | Methanol and ethanol (B145695) are soluble, but solubility decreases as the carbon chain length increases. |

| Ethers | Soluble to Miscible | Diethyl ether and tetrahydrofuran (B95107) are miscible with this compound. |

| Aldehydes & Ketones | Soluble | Most aldehydes and ketones are soluble in this compound.[4][5][6] |

| Carboxylic Acids | Soluble (short-chain) to Sparingly Soluble (long-chain) | Similar to alcohols, solubility decreases with increasing alkyl chain length. Dimerization through hydrogen bonding can affect solubility. |

| Esters | Soluble | Esters are generally soluble in this compound.[7] |

| Nitrogen-Containing Compounds | ||

| Amines | Soluble | Most aliphatic and aromatic amines are soluble. |

| Amides | Soluble (with exceptions) | Many amides are soluble, though some with strong hydrogen bonding networks may have limited solubility.[8][9][10] |

| Nitriles | Soluble | Acetonitrile and other nitriles are generally soluble. |

| Nitro Compounds | Soluble | Nitroalkanes and nitroaromatics are typically soluble. |

| Sulfur-Containing Compounds | ||

| Thiols & Sulfides | Soluble | Generally good solubility. |

| Sulfoxides & Sulfones | Soluble | Dimethyl sulfoxide (B87167) (DMSO) is miscible with chloroform. |

| Complex Organic Molecules | ||

| Steroids | Generally Soluble | Many steroids are soluble in chloroform, often used in their analysis. |

| Alkaloids | Generally Soluble | The free-base forms of most alkaloids are soluble in chloroform. |

| Terpenoids | Soluble | A wide variety of terpenoids are soluble in this compound. |

| Lipids | Soluble | Fats, oils, and waxes are generally soluble. |

| Polymers | Varies | Solubility is highly dependent on the polymer's structure and molecular weight. Many common polymers are soluble. |

Quantitative Solubility Data in Chloroform (CHCl₃)

| Compound | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 0.82 |

| Ethanol | 20 | Miscible |

| Diethyl Ether | 20 | Miscible |

| Acetone | 20 | Miscible |

| Benzene | 20 | Miscible |

| Hexane | 20 | Miscible |

| Acetic Acid | 25 | Miscible |

Note: This data is for chloroform (CHCl₃) and should be considered a close estimate for this compound (CDCl₃).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical in many scientific endeavors. The following are detailed methodologies for key experiments to determine the solubility of organic compounds in this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11][12]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid organic compound to a known volume of this compound in a sealed, airtight vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.

-

-

Phase Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove all solid particles. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with a known volume of fresh this compound.

-

Analyze the concentration of the solute in the diluted solution using a suitable analytical technique such as:

-